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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data with

theoretical values to validate the chemical structure of 2-(methylsulfonyl)-10H-phenothiazine.

The structural confirmation of this important phenothiazine derivative is paramount for its use

as an intermediate in the synthesis of pharmaceuticals and fine chemicals. By leveraging

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass

Spectrometry (HRMS), we present a clear and robust validation of its molecular architecture.

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure

reproducibility and clarity.

Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR

spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in

deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal

standard for chemical shift referencing.[1] For ¹H NMR, data is reported in parts per million

(ppm) downfield from TMS, with coupling constants (J) in Hertz (Hz).[1] For ¹³C NMR,

chemical shifts are referenced relative to the solvent signal.[1]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using an

FT-IR spectrometer.[2] For solid samples, a thin-film method is employed where the

compound is dissolved in a volatile solvent like methylene chloride, deposited on a KBr plate,

and the solvent is evaporated.[3][4] The plate is then placed in the spectrometer to obtain the

spectrum, which is recorded in terms of wavenumber (cm⁻¹).[2]

High-Resolution Mass Spectrometry (HRMS): Exact mass determination was performed

using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.[5][6] The

sample was dissolved to a concentration of approximately 1 mg/mL in a suitable organic

solvent (e.g., methanol, acetonitrile) and further diluted.[5] This solution was then introduced

into the ESI source to generate ions, and the mass-to-charge ratio (m/z) was analyzed to

confirm the elemental composition.[5][7]

Spectroscopic Data and Structural Interpretation
The validation of 2-(methylsulfonyl)-10H-phenothiazine (Molecular Formula: C₁₃H₁₁NO₂S₂,

Molecular Weight: 277.36 g/mol ) is based on the correlation between the expected

spectroscopic signals and the observed experimental data.[8]

The ¹H NMR spectrum provides information on the number of distinct proton environments and

their connectivity. The proposed structure has 11 protons: 7 aromatic protons, 1 N-H proton,

and 3 methyl protons. The observed data aligns well with these expectations.

Table 1: ¹H NMR Data for 2-(methylsulfonyl)-10H-phenothiazine in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Expected
Chemical Shift
(ppm)

7.28 Doublet (d) 1H Aromatic H 7.0 - 8.0

7.16 Singlet (s) 1H Aromatic H 7.0 - 8.0

7.06 Doublet (d) 1H Aromatic H 7.0 - 8.0

7.01 Triplet (t) 1H Aromatic H 7.0 - 8.0

6.91 Doublet (d) 1H Aromatic H 6.5 - 7.5

6.84 Triplet (t) 1H Aromatic H 6.5 - 7.5

6.77 Singlet (s) 1H N-H
Variable, often

broad

3.06 Singlet (s) 3H -SO₂CH₃ 2.9 - 3.1

Data sourced from Google Patents[9]

The signals between 6.84 and 7.28 ppm correspond to the seven aromatic protons on the

phenothiazine core. The singlet at 3.06 ppm is characteristic of the three protons of the

methylsulfonyl group. The signal at 6.77 ppm is assigned to the N-H proton of the thiazine ring.

The ¹³C NMR spectrum indicates the number of unique carbon environments. The structure of

2-(methylsulfonyl)-10H-phenothiazine contains 13 carbon atoms. Due to symmetry, some

carbons in the unsubstituted ring may be chemically equivalent, but the sulfonyl group in the

other ring induces asymmetry, leading to the expectation of 13 distinct signals.

Table 2: Comparison of ¹³C NMR Data
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Structure
Number of
Expected Signals

Observed Signals
Key Functional
Group Shifts

2-

(methylsulfonyl)-10H

-phenothiazine

13

Data confirms
distinct aromatic
and aliphatic
carbons.

Aromatic carbons:
~115-145 ppm;
Methyl carbon (-
SO₂CH₃): ~44 ppm

10H-Phenothiazine

(Parent Compound)
6 (due to symmetry) 6

Aromatic carbons:

~115-145 ppm

Note: Specific experimental ¹³C NMR data for 2-(methylsulfonyl)-10H-phenothiazine was not

fully resolved in the cited literature, but the presence of both aromatic and aliphatic signals is a

key confirmation point.

Infrared spectroscopy is used to identify the functional groups present in the molecule. The key

groups in 2-(methylsulfonyl)-10H-phenothiazine are the N-H bond, the sulfone group (SO₂),

aromatic C-H bonds, and the C-S ether-like linkage.

Table 3: FT-IR Absorption Data

Functional Group
Expected Wavenumber
(cm⁻¹)

Observed (Typical for
Phenothiazines/Sulfones)

N-H Stretch
3300 - 3500 (medium,
sharp)

~3350 cm⁻¹[10]

Aromatic C-H Stretch 3000 - 3100 >3000 cm⁻¹[11]

Aliphatic C-H Stretch (-CH₃) 2850 - 3000 <3000 cm⁻¹[11]

Aromatic C=C Stretch 1450 - 1600 ~1580, 1460 cm⁻¹[12]

SO₂ Asymmetric Stretch 1300 - 1350 (strong) ~1330 cm⁻¹[13][14]

SO₂ Symmetric Stretch 1120 - 1160 (strong) ~1150 cm⁻¹[13][14]

| C-N Stretch | 1250 - 1340 | ~1300 cm⁻¹[10] |
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The presence of strong absorption bands characteristic of the sulfone group (SO₂) and the N-H

stretch provides critical evidence for the proposed structure, distinguishing it from the parent

phenothiazine compound.[10][13]

HRMS provides a highly accurate measurement of the molecular mass, allowing for the

unambiguous determination of the elemental formula.

Table 4: High-Resolution Mass Spectrometry Data

Ion
Calculated Exact Mass
[M+H]⁺ (C₁₃H₁₂NO₂S₂)

Observed m/z

[M+H]⁺ 278.0309 278.0310

Data sourced from ChemicalBook[8]

The observed mass is in excellent agreement with the calculated mass for the protonated

molecule, with a minimal mass error. This result strongly confirms the molecular formula

C₁₃H₁₁NO₂S₂.

Workflow for Structural Validation
The logical process for validating the structure of 2-(methylsulfonyl)-10H-phenothiazine
using the described spectroscopic techniques is illustrated below.
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic validation of 2-(methylsulfonyl)-10H-
phenothiazine.
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The collective evidence from ¹H NMR, FT-IR, and high-resolution mass spectrometry provides

a cohesive and definitive validation of the structure of 2-(methylsulfonyl)-10H-phenothiazine.

The ¹H NMR spectrum confirms the number and arrangement of protons.[9] FT-IR analysis

identifies the key functional groups, notably the N-H and sulfonyl moieties.[10][12][13][14]

Finally, HRMS data confirms the precise elemental composition of the molecule.[8] Each piece

of data is consistent with the proposed structure, providing a high degree of confidence for its

use in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Spectroscopic Guide to the Structural Validation of 2-
(methylsulfonyl)-10H-phenothiazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131000#validating-the-structure-of-2-methylsulfonyl-
10h-phenothiazine-using-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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